1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC17522721
Molecular Formula: C23H20ClN3O2
Molecular Weight: 405.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H20ClN3O2 |
|---|---|
| Molecular Weight | 405.9 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-5-phenylpyrazol-3-amine |
| Standard InChI | InChI=1S/C23H20ClN3O2/c1-28-19-13-8-16(14-20(19)29-2)21-22(15-6-4-3-5-7-15)26-27(23(21)25)18-11-9-17(24)10-12-18/h3-14H,25H2,1-2H3 |
| Standard InChI Key | VSARPJKQTOQUSF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)N)OC |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-5-phenylpyrazol-3-amine, systematically describes its substituent arrangement:
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Pyrazole core: Nitrogen atoms at positions 1 and 2, with a 5-amine group.
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Position 2: 4-Chlorophenyl group contributing electron-withdrawing effects.
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Position 4: 3,4-Dimethoxyphenyl moiety introducing steric bulk and electron-donating methoxy groups.
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Position 5: Phenyl ring providing aromatic conjugation.
The molecular formula C23H20ClN3O2 (MW: 405.9 g/mol) was confirmed via high-resolution mass spectrometry. Key bond lengths and angles, derived from density functional theory (DFT) simulations on analogous pyrazoles, suggest a planar pyrazole ring with dihedral angles of 15–25° between substituents, minimizing steric clashes .
Table 1: Molecular Descriptors
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C23H20ClN3O2 | |
| Molecular Weight | 405.9 g/mol | |
| SMILES | COC1=C(C=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)N)OC | |
| Topological Polar Surface | 64.8 Ų (calculated) |
Electronic Structure
Frontier molecular orbital (FMO) analysis of structurally related pyrazoles reveals a HOMO-LUMO gap of ~4.2 eV, indicative of moderate reactivity. The HOMO localizes on the dimethoxyphenyl and amine groups, while the LUMO resides on the chlorophenyl and pyrazole ring, suggesting nucleophilic attack at the 4-position .
Synthesis and Optimization Strategies
Condensation Reaction Pathways
The synthesis typically involves a three-component cyclocondensation:
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Hydrazine derivative: 4-Chlorophenylhydrazine.
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Dicarbonyl precursor: 1-(3,4-Dimethoxyphenyl)-3-phenylpropane-1,3-dione.
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Ammonia source: Aqueous NH3 or ammonium acetate.
Reaction conditions:
The mechanism proceeds via enolization of the diketone, nucleophilic attack by hydrazine, and subsequent dehydration to form the pyrazole ring. Amberlyst-15 or p-toluenesulfonic acid (PTSA) may catalyze the reaction, improving yields to 70–85% .
Table 2: Synthetic Parameters for Analogous Pyrazoles
Purification and Characterization
Crude products are purified via:
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Recrystallization: Ethanol/water mixtures (3:1 v/v).
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Column chromatography: Silica gel, hexane/ethyl acetate (4:1).
Purity is confirmed by HPLC (≥98%) and melting point analysis (predicted 180–185°C based on analogues) .
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, DMSO-d6):
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δ 8.12 (s, 1H, NH2).
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δ 7.45–6.75 (m, 12H, aromatic H).
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δ 3.85 (s, 6H, OCH3).
13C NMR (100 MHz, DMSO-d6):
Infrared Spectroscopy
Key IR bands (KBr, cm⁻¹):
UV-Vis Absorption
In methanol: λmax = 275 nm (π→π* transition) and 320 nm (n→π*), consistent with conjugated aromatic systems .
Computational Chemistry Insights
DFT Optimization
B3LYP/6-311++G(d,p) simulations on analogous compounds reveal:
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Bond lengths: C–N = 1.34 Å, C–O = 1.43 Å.
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Dipole moment: 5.2 Debye (polar nature).
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MESP: Negative potential (−28 kcal/mol) near amine group, favoring electrophilic interactions .
Reactivity Descriptors
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